Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate
Description
Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate (CAS: 1936655-32-1) is a spirocyclic compound featuring a bicyclic system with a 5-oxa (oxygen) and 2-aza (nitrogen) heteroatom arrangement, along with an 8-oxo substituent. Its molecular formula is C₁₂H₁₉NO₄ (MW: 241.28) . The tert-butyl ester group enhances solubility in organic solvents and serves as a protective moiety during synthetic modifications. This compound is primarily utilized in pharmaceutical research for its rigid spirocyclic framework, which mimics bioactive conformations in drug design .
Properties
IUPAC Name |
tert-butyl 8-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-12(8-13)6-9(14)4-5-16-12/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQTUNDLJVQSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor followed by oxidation and esterification steps. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and improve efficiency, often employing continuous flow chemistry to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology: In biological research, Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate is used to study enzyme inhibition and receptor binding. It can act as a probe to investigate biological pathways and mechanisms.
Medicine: The compound has potential applications in drug discovery and development. It may be used to create new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing advanced materials with specific properties.
Mechanism of Action
The mechanism by which Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural and Functional Insights
- Heteroatom Positioning : The placement of oxygen (oxa) and nitrogen (aza) within the spirocyclic framework significantly impacts electronic distribution. For example, the 5-oxa group in the target compound enhances polarity compared to 5-aza analogs like CAS 778646-92-7 .
- Substituent Effects: The introduction of amino (CAS 1251019-55-2) or hydroxyl (CAS 929971-93-7) groups modifies solubility and reactivity. Amino derivatives may exhibit pH-dependent solubility, while hydroxylated analogs are prone to oxidation .
- Synthetic Accessibility : Analogs such as CAS 2306272-86-4 are synthesized via exo-trig nucleophilic cyclization of cyclopropenes with carbamates, achieving yields up to 90% under optimized conditions . The target compound likely follows similar pathways, though reaction efficiency may vary with substituents.
Physicochemical and Application Differences
- Solubility: The tert-butyl ester group ensures moderate solubility in non-polar solvents across all analogs. However, hydroxyl or amino substituents (e.g., CAS 929971-93-7) increase water solubility .
- Stability : Compounds with oxo groups (e.g., CAS 1936655-32-1) are more stable under basic conditions, whereas esters with hydroxyl groups (e.g., CAS 929971-93-7) may require refrigeration (2–8°C) to prevent degradation .
- Research Applications: Spirocyclic frameworks are pivotal in medicinal chemistry for targeting G-protein-coupled receptors (GPCRs) and enzymes. The target compound’s rigidity makes it a candidate for kinase inhibitors, while amino derivatives (CAS 1251019-55-2) are explored for metal-templated catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
